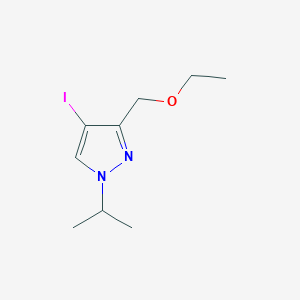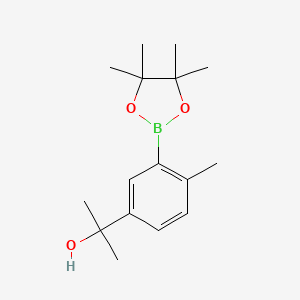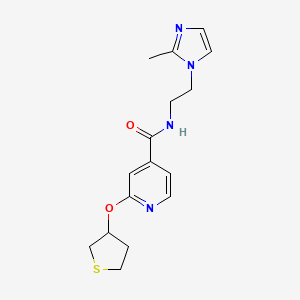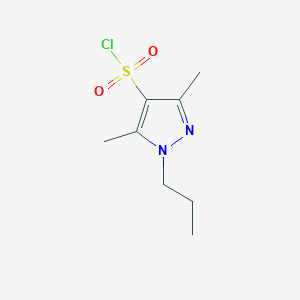![molecular formula C19H19N5O3S B2528708 6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 941934-81-2](/img/structure/B2528708.png)
6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one is a derivative of pyrazolopyrimidinone, which is a class of compounds known for their potential pharmacological properties. The structural modifications of pyrazolopyrimidinones have been studied to understand their relationship with anti-inflammatory properties and other biological activities .
Synthesis Analysis
The synthesis of related pyrazolopyrimidinone derivatives often involves the introduction of various substituents to the core structure to enhance biological activity. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been explored. In particular, the synthesis of 2-R5-oxo 5-H 6-Carbomorpholin 7-phenyl 1,3,4-thiadiazolo-[3,2-a] pyrimidine through the reaction of a related ethylcarboxylate compound with morpholin has been reported, which is a process that could be analogous to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidinone derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The introduction of a morpholino group, as seen in the compound of interest, is expected to influence the compound's electronic and steric properties, potentially affecting its biological activity. The structure of such compounds is typically confirmed using NMR, 13C, and IR spectroscopy .
Chemical Reactions Analysis
The reactivity of pyrazolopyrimidinone derivatives can be influenced by the substituents present on the core structure. For example, the presence of a morpholino group could affect the compound's ability to undergo further chemical transformations. The intramolecular cyclization reactions have been used to obtain novel derivatives incorporating various heteroatom-substituted groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidinone derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of different substituents can significantly alter these properties. For example, the optimization of the 6-aryl substituent in related compounds has led to the discovery of potent inhibitors with improved solubility and cellular activity . The tautomeric structures of these compounds in solution can also influence their physical properties and reactivity .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
Research in this area explores the synthesis of various heterocyclic compounds, including the thiazolo[3,2-a]pyrimidine derivatives. For example, Kinoshita et al. (1987) detailed the synthesis and reactions of 2,3-dihydrothiazolo[3,2-a]pyrimidine derivatives, demonstrating the chemical versatility of these compounds. This work laid the groundwork for further chemical modifications and evaluations of similar compounds (Kinoshita et al., 1987).
Biological Evaluations
Subsequent research has extended into evaluating the biological activities of these compounds. For instance, Dangi et al. (2011) synthesized alkoxyphthalimide derivatives of 3-(4-substituted phenyl)-6,6-diphenyl-3,3a-dihydro-2H-imidazo[2,1-b]pyrazolo[3,4-d][1,3]thiazol-7(6H)-one and assessed their antimicrobial potential, suggesting the therapeutic applications of these molecules (Dangi et al., 2011).
Antimicrobial and Antitumor Activities
Further studies have looked into the antimicrobial and antitumor properties of thiazolo[4,5-d]pyrimidine derivatives, highlighting the potential of these compounds in developing new chemotherapeutic agents. Habib et al. (2007) reported the synthesis of thiazolo[4,5-d]pyrimidine derivatives and their evaluation as potential antimicrobial agents, with some compounds showing activity against various microbial strains (Habib et al., 2007). Abdellatif et al. (2014) also investigated the antitumor activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives on different cancer cell lines, identifying compounds with promising inhibitory effects (Abdellatif et al., 2014).
Advanced Applications
Moreover, research into new heterocycle compounds has explored their application in treating conditions like children's bronchial pneumonia, demonstrating the wide-ranging potential of these molecules in medical science. Ding and Zhong (2022) synthesized a new heterocycle compound and evaluated its application in the treatment and nursing of children's bronchial pneumonia, providing insights into its mechanism of action and potential therapeutic benefits (Ding & Zhong, 2022).
Mécanisme D'action
Propriétés
IUPAC Name |
12-(2-morpholin-4-yl-2-oxoethyl)-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S/c25-16(22-6-8-27-9-7-22)10-14-12-28-19-21-17-15(18(26)23(14)19)11-20-24(17)13-4-2-1-3-5-13/h1-5,11,14H,6-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDDTGJAJJFUAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2CSC3=NC4=C(C=NN4C5=CC=CC=C5)C(=O)N23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-morpholino-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide](/img/structure/B2528625.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2528630.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2528632.png)
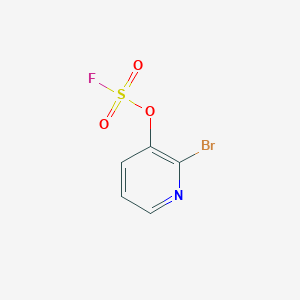
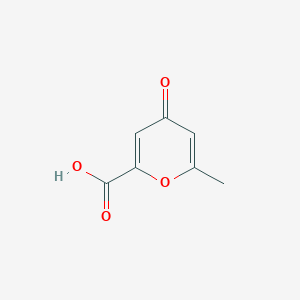
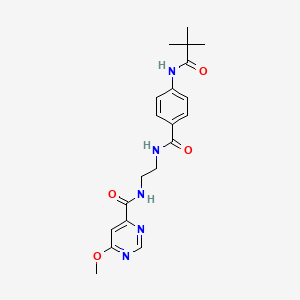

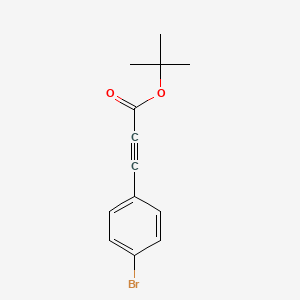
![(8E)-2-amino-6-ethyl-8-(4-fluorobenzylidene)-4-(4-fluorophenyl)-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2528642.png)
